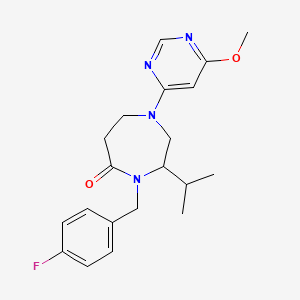![molecular formula C21H19NO3 B5402099 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, also known as AM-80, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic uses. It was first synthesized in the 1990s by a Japanese pharmaceutical company, and since then, its chemical structure and properties have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol is not fully understood, but it is believed to involve the activation of retinoid receptors. Retinoid receptors are proteins that are involved in the regulation of cell growth, differentiation, and apoptosis. By activating these receptors, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol may be able to inhibit the growth of cancer cells and improve skin cell turnover.
Biochemical and Physiological Effects
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell growth. In skin cells, it has been shown to reduce inflammation and improve skin cell turnover. These effects suggest that 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol may have a wide range of therapeutic uses.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. One area of research is the development of new cancer treatments that incorporate 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. Another area of research is the development of new dermatological treatments that use 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol to improve skin health and reduce inflammation. Additionally, there is a need for further research into the mechanism of action of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, which could lead to the development of new drugs that target retinoid receptors. Overall, the study of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has the potential to lead to the development of new and effective therapies for a wide range of diseases and disorders.
Synthesemethoden
The synthesis of 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with 2-acetylpyridine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol. The synthesis method has been optimized to produce high yields of pure 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been studied extensively for its potential therapeutic uses, particularly in the treatment of cancer and dermatological disorders. In cancer research, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been shown to inhibit the growth of certain cancer cells, including prostate cancer, breast cancer, and leukemia. It has also been studied for its potential use in combination with other cancer drugs to enhance their effectiveness.
In dermatology, 2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol has been studied for its potential use in the treatment of acne, psoriasis, and other skin disorders. It has been shown to reduce inflammation and improve skin cell turnover, making it a promising compound for the development of new dermatological treatments.
Eigenschaften
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-6-15-11-14(12-20(25-2)21(15)24)9-10-16-13-19(23)17-7-4-5-8-18(17)22-16/h3-5,7-13,24H,1,6H2,2H3,(H,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQCVLVSBEFHI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=CC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}propane-1-sulfonamide](/img/structure/B5402020.png)
amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)
![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)


![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)